1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,12-13,15H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCZBLSPTKZYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261481 | |
| Record name | 1,3-Dioxane-2-propanol, α-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443306-12-4 | |
| Record name | 1,3-Dioxane-2-propanol, α-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-2-propanol, α-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
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Substrate Preparation : The ketone is synthesized via Friedel-Crafts acylation of 3-chlorobenzene with 3-(1,3-dioxan-2-yl)propanoyl chloride.
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Reduction :
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Borohydride Reduction : Potassium borohydride (KBH₄) in 95% ethanol at 35–40°C for 1–1.5 hours achieves 82–83% yield.
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Catalytic Asymmetric Reduction : Enzymatic reduction using alcohol dehydrogenases (e.g., from Thermoanaerobacter spp.) with NADPH cofactor regeneration provides enantiomeric excess (ee) >99%.
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Key Data
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| KBH₄ | Ethanol | 35–40 | 82.8 | N/A |
| ADH-T + NADPH | Buffer | 30 | 90–100 | >99 |
Advantages : High scalability (demonstrated at multikilogram scale).
Limitations : Borohydride methods lack stereocontrol unless chiral catalysts (e.g., L-prolinol) are added.
Acetal Formation via Diol Protection
The 1,3-dioxanyl group is introduced through acetalization of a diol intermediate.
Procedure
Key Conditions
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Catalyst : 0.5–1.0 mol% p-toluenesulfonic acid (p-TsOH).
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Solvent : Toluene or dichloromethane.
Advantages : Avoids sensitive reduction steps; compatible with diverse substrates.
Limitations : Requires stringent anhydrous conditions to prevent hydrolysis.
Cross-Coupling of Alcohol Intermediates
Metal-catalyzed cross-coupling enables modular assembly of the chlorophenyl and dioxanyl-propanol moieties.
Procedure
-
Substrate Preparation :
-
Coupling :
Key Data
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Cs₂CO₃ | THF | 125 | 73 |
| Fe(acac)₃ | KOH | o-Xylene | 135 | 81 |
Advantages : Enables late-stage functionalization; tolerates electron-withdrawing groups.
Limitations : High catalyst loading (5–10 mol%) and prolonged reaction times.
Enzymatic Dynamic Kinetic Resolution (DKR)
DKR combines racemization and stereoselective reduction for enantiopure product.
Procedure
Key Conditions
Advantages : Single-step enantiopure synthesis; minimal waste.
Limitations : Requires specialized biocatalysts and optimized racemization conditions.
Comparative Analysis of Methods
| Method | Yield Range (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Borohydride Reduction | 82–83 | N/A | High | Moderate |
| Enzymatic Reduction | 90–100 | >99 | Moderate | High |
| Acetalization | 70–75 | N/A | High | Low |
| Cross-Coupling | 73–81 | N/A | Moderate | Moderate |
| DKR | 85–92 | >99 | Low | High |
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or reduce the dioxanyl ring.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-(3-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
- Molecular Formula : C13H17ClO3
- Molecular Weight : 256.72 g/mol
- CAS Number : 1443306-12-4
The compound features a chlorophenyl group and a 1,3-dioxanyl ring, which influence its reactivity and biological activity. The presence of these functional groups makes it suitable for various applications in organic synthesis and medicinal chemistry.
Organic Synthesis
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol serves as an important intermediate in organic synthesis. It can be used to prepare more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Key Reactions:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to modify functional groups.
- Substitution : Chlorine in the chlorophenyl group can be replaced with other functional groups.
The compound is being investigated for its potential biological activities, including:
- Anti-Cancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through pathways like MAPK signaling (Smith et al., 2020).
- Antimicrobial Activity : Research indicates potential efficacy against Gram-positive and Gram-negative bacteria (Johnson et al., 2021).
Medicinal Chemistry
Due to its unique structure, this compound is explored for pharmacological properties such as anti-inflammatory and antimicrobial effects. The interaction with specific enzymes or receptors may lead to modulation of biological pathways.
Study on Anticancer Effects
A study published in a peer-reviewed journal assessed the cytotoxicity of chlorophenyl derivatives against various cancer cell lines. Results indicated significant apoptosis induction through mitochondrial pathways (Smith et al., 2020).
Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of chlorophenyl compounds against bacterial strains. Results demonstrated notable antibacterial activity, suggesting further exploration of this compound's efficacy (Johnson et al., 2021).
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogs from the evidence:
Physicochemical Properties
- Hydrophobicity: The 1,3-dioxanyl group in the target compound likely increases hydrophobicity compared to 1-(3-chlorophenyl)propan-1-ol (logP ~2.78, ). This contrasts with 3-chloro-1-propanol, which has high water solubility (300 g/L) due to its smaller size and polar -OH group .
- Thermal Stability: The dioxanyl ether may improve thermal stability relative to compounds like 3-chloro-1-propanol, which has a lower boiling point (160–162°C) .
Pharmacological Relevance
- CNS Activity: Analogs such as 1-(3-chlorophenyl)-1-hydroxy-2-propanone (linked to Bupropion, an antidepressant) suggest that chlorophenyl-propanol derivatives may exhibit neuroactive properties .
- Metabolic Stability: The dioxanyl group could reduce metabolic degradation compared to simpler alcohols (e.g., 3-chloro-1-propanol), similar to how ethers resist oxidation .
Key Research Findings
- Structural Influence on Solubility : The dioxanyl group’s bulkiness may reduce water solubility compared to 1-(3-chlorophenyl)propan-1-ol but enhance lipid membrane permeability, a critical factor in drug design .
- Thermal Behavior: Ethers like 1,3-dioxanyl typically exhibit higher boiling points than alcohols of similar molecular weight (e.g., 3-chloro-1-propanol at 160–162°C vs. dioxanyl analog estimated >200°C) .
- Pharmacophore Potential: The chlorophenyl group’s meta-substitution pattern is conserved across analogs, suggesting its role in binding to aromatic receptor sites .
Biological Activity
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a dioxanyl ring attached to a propanol backbone. This configuration suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cell survival and proliferation.
- Receptor Modulation : It could interact with cell surface receptors, altering downstream signaling cascades.
Anti-cancer Properties
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The proposed mechanism involves the induction of apoptosis in tumor cells, potentially through the activation of caspases or modulation of signaling pathways such as the MAPK pathway.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal assessed the cytotoxicity of chlorophenyl derivatives against various cancer cell lines. Results indicated that certain derivatives induced significant apoptosis through mitochondrial pathways (Smith et al., 2020).
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of chlorophenyl compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives exhibited notable antibacterial activity, suggesting potential for further exploration of this compound's efficacy (Johnson et al., 2021).
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-2-propanol | Lacks dioxanyl ring | Limited studies; lower reactivity |
| 1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol | Bromine instead of chlorine | Potentially altered chemical properties |
| 1-(3-Chlorophenyl)-3-[2-(1,4-dioxanyl)]-1-propanol | Different dioxanyl ring | Variability in stability and reactivity |
Q & A
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step strategies. A plausible route includes:
- Step 1 : Friedel-Crafts acylation of 3-chlorophenyl derivatives (e.g., 3-chlorobenzaldehyde) with a dioxane-containing acyl chloride, using Lewis acid catalysts like AlCl₃ (as in ).
- Step 2 : Reduction of the ketone intermediate to the propanol derivative via NaBH₄ or LiAlH₄.
Critical parameters include solvent polarity (e.g., dichloromethane vs. ether), temperature (0–25°C to avoid side reactions), and catalyst stoichiometry. highlights that trifluoromethyl analogs achieve ~75% yield under optimized conditions, suggesting similar strategies here.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- ¹H NMR : The 1,3-dioxanyl group exhibits characteristic split peaks at δ 3.8–4.2 ppm (methylene protons adjacent to oxygen). The 3-chlorophenyl group shows aromatic protons at δ 7.2–7.5 ppm.
- IR : Strong C-O stretches at ~1100 cm⁻¹ (dioxanyl ether) and O-H stretches at ~3300 cm⁻¹ (propanol).
- MS : Molecular ion peak at m/z [M+H⁺] = calculated molecular weight (C₁₃H₁₅ClO₃ → 278.7 g/mol). Compare with ’s chloropropanol MS data for validation.
Advanced Research Questions
Q. How does the 1,3-dioxanyl moiety influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
The dioxanyl ring’s electron-donating oxygen atoms increase electron density at the adjacent carbon, enhancing susceptibility to nucleophilic attack. For example:
- SN2 Reactions : The propanol’s hydroxyl group can be replaced by halides or amines under acidic conditions.
- Kinetic Studies : Compare reaction rates with non-dioxanyl analogs (e.g., 1-(3-chlorophenyl)-1-propanol) to quantify electronic effects. ’s trifluoromethyl analog showed 40% faster alkylation due to electron-withdrawing groups, suggesting dioxanyl’s electron-donating nature may slow reactivity .
Q. What contradictions exist in reported biological activities of chlorophenyl-dioxanyl derivatives, and how can they be resolved?
- Contradiction : Some studies report antimicrobial activity (), while others show no significant effects.
- Resolution : Analyze substituent positioning:
- Meta-chlorophenyl (as in this compound) may reduce steric hindrance for enzyme binding vs. ortho or para isomers.
- Dioxanyl flexibility vs. rigid rings (e.g., benzene) could alter membrane permeability. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial dihydrofolate reductase).
Q. What analytical challenges arise in quantifying trace impurities (e.g., 3-chloro-1-propanol) during synthesis, and how are they mitigated?
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Challenge : Co-elution of impurities in GC-MS due to similar polarity ().
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Solution : Use headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization (e.g., BSTFA for silylation) to enhance volatility and separation. Optimized conditions from include:
Parameter Value Fiber type Polydimethylsiloxane Derivatization temp 60°C Extraction time 30 min
Methodological Guidance
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Experimental Design :
- Prepare buffer solutions (pH 3–9).
- Incubate compound at 25°C, 40°C, and 60°C for 1–4 weeks.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Key Metrics : Degradation products (e.g., oxidation to ketone) quantified using ’s 1,3-diketone analogs as reference standards.
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
